molecular formula C23H19ClN4O4 B11265728 ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11265728
M. Wt: 450.9 g/mol
InChI Key: HAENPQIYKZJOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate (CAS: 941982-30-5) is a heterocyclic compound with a molecular formula of C₂₃H₁₉ClN₄O₄ and a molecular weight of 450.879 g/mol. Its structure comprises a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-chlorophenyl group at position 2, linked via an acetyl-amino bridge to an ethyl benzoate moiety at position 3 of the benzene ring.

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

ethyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H19ClN4O4/c1-2-32-23(31)16-4-3-5-18(12-16)25-21(29)14-27-10-11-28-20(22(27)30)13-19(26-28)15-6-8-17(24)9-7-15/h3-13H,2,14H2,1H3,(H,25,29)

InChI Key

HAENPQIYKZJOBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C₁₉H₁₈ClN₃O₃
  • Molecular Weight : Approximately 373.82 g/mol
  • Functional Groups : Contains an ethyl ester group, a chlorophenyl moiety, and a pyrazolo[1,5-a]pyrazine core.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate may inhibit specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study examined the effects of various pyrazolo[1,5-a]pyrazines on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant inhibition of cell proliferation at micromolar concentrations.
    • Mechanistic studies revealed that these compounds could induce apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Activity Assessment :
    • In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to controls.

Potential Therapeutic Uses

Given its structural features and biological activities, this compound may have several therapeutic applications:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific signaling pathways in cancer cells.
  • Anti-inflammatory Drugs : For the treatment of conditions such as arthritis or other inflammatory disorders.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyrazinone Cores

Table 1: Key Structural and Molecular Comparisons

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Chlorophenyl, acetyl-amino-ethyl benzoate C₂₃H₁₉ClN₄O₄ 450.879
MK7 (Compound 46) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-Chlorophenyl, phenyl C₁₈H₁₃ClN₄O 348.78
MK8 (Compound 47) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Fluorophenyl, phenyl C₁₈H₁₃FN₄O 332.32
G419-0211 Pyrazolo[1,5-a]pyrazin-4-one 4-Methylphenyl, N-[2-(4-chlorophenyl)ethyl]acetamide C₂₃H₂₁ClN₄O₂ 420.90
Ethyl 2-(6-amino-4-(4-chlorophenyl)... Pyrano[2,3-c]pyrazol-1(4H)-yl 4-Chlorophenyl, cyano, methyl C₂₀H₁₉ClN₄O₃ 414.85

Key Observations:

  • Core Heterocycle Variability: The target compound’s pyrazolo[1,5-a]pyrazin-4-one core differs from MK7 and MK8, which feature pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffolds.
  • Substituent Effects: The 4-chlorophenyl group in the target compound is retained in G419-0211 () and a pyranopyrazole derivative (), suggesting its role in enhancing lipophilicity or target binding. In contrast, MK7 and MK8 employ halogenated aryl groups (3-chloro, 4-fluoro) to modulate activity .
  • Functional Group Linkages: The acetyl-amino bridge in the target compound contrasts with the direct aryl linkages in MK7/MK8 and the acetamide group in G419-0211. Such differences influence solubility and metabolic stability .

Table 2: Reported Bioactivities of Analogues

Compound Bioactivity Mechanism / Target Reference
Target Compound Not explicitly reported (inference) Kinase inhibition (analog-based)
MK7 (Compound 46) Moderate antiproliferative activity CDK2 inhibition (IC₅₀ = 2.1 µM)
G419-0211 Screening hit (undisclosed activity) Undisclosed kinase target
Triazolopyrimidine derivatives () Herbicidal (EC₅₀ = 0.8–5.2 µM) Acetolactate synthase inhibition

SAR Insights :

  • Halogen Substitution: The 4-chlorophenyl group in the target compound and G419-0211 may enhance target affinity compared to non-halogenated analogs, as seen in MK7 (3-chloro vs. 4-fluoro in MK8) .
  • Ester vs. Amide Linkages : Ethyl benzoate in the target compound versus acetamide in G419-0211 could influence cell permeability and enzymatic stability. Esters are prone to hydrolysis, whereas amides resist metabolic degradation .

Biological Activity

Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Compound Overview

  • Molecular Formula : C23H19ClN4O4
  • Molecular Weight : 450.88 g/mol
  • CAS Number : 941982-30-5

This compound features a pyrazolo[1,5-a]pyrazine core, which is known for diverse biological activities, particularly in anticancer research. The presence of a chlorophenyl group enhances its potential biological activity, making it an interesting subject for drug discovery.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation.

Key Findings :

  • Inhibition of Tumor Growth : Compounds with similar structures have shown the ability to inhibit tumor growth in various cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
  • Mechanism of Action : The mechanism likely involves interaction with protein kinases or other enzymes crucial for cell signaling pathways, leading to apoptosis or cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The chlorophenyl and pyrazolo[1,5-a]pyrazine moieties are critical for its anticancer efficacy.

Structural ComponentRole in Activity
Chlorophenyl Group Enhances lipophilicity and potential binding interactions with target proteins.
Pyrazolo[1,5-a]pyrazine Core Known for anticancer properties; interacts with cellular targets involved in proliferation.

In Vitro Studies

In vitro assays using the MTT method have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • MCF-7 Cell Line : IC50 values indicate effective growth inhibition comparable to established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to key enzymes such as cyclin-dependent kinases (CDKs). These studies suggest that the compound may act as a selective inhibitor, providing insights into its mechanism of action .

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate?

The compound can be synthesized via condensation reactions involving pyrazolo[1,5-a]pyrazinone intermediates. For example, coupling 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl acetic acid with ethyl 3-aminobenzoate under peptide-coupling conditions (e.g., EDC/HOBt or DCC) is a standard approach. Reaction optimization may involve solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm the connectivity of the pyrazolo[1,5-a]pyrazine core, acetyl linker, and benzoate ester. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the ester carbonyl (δ ~165–170 ppm in 13C NMR) .
  • X-Ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.17 Å, b = 10.70 Å, c = 13.92 Å) and refinement metrics (R = 0.041) are typical for related pyrazolo-pyrazinone derivatives .

Q. How can purity and identity be validated during synthesis?

  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry ensures purity (>95%) and confirms the molecular ion peak ([M+H]+) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40% for analogous structures) .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the acetylation of the pyrazolo[1,5-a]pyrazinone intermediate?

Byproducts such as N-acylated isomers or dimerized species may arise. Strategies include:

  • Controlled Reaction Stoichiometry : Use a 1.1–1.2 molar excess of acetylating agent to minimize over-acylation.
  • Low-Temperature Conditions : Maintain temperatures below 0°C during coupling to suppress side reactions.
  • Chromatographic Purification : Employ silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or preparative HPLC to isolate the desired product .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the 4-chlorophenyl group may engage in hydrophobic interactions with protein pockets .

Q. What experimental designs are suitable for evaluating in vitro biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination via non-linear regression analysis .

Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

  • Quenching Experiments : Halt reactions at partial conversion (e.g., 50%) using ice-cold methanol.
  • LC-MS/MS Analysis : Identify transient intermediates (e.g., Schiff bases or Michael adducts) via high-resolution mass spectrometry .

Methodological Considerations

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (UV light) stress.
  • Stability-Indicating HPLC : Develop a gradient method (e.g., 0.1% TFA in water/acetonitrile) to resolve degradation peaks .

Q. How can regioselectivity in pyrazolo[1,5-a]pyrazinone functionalization be controlled?

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro or cyano) to guide electrophilic substitution.
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations .

Q. What crystallographic techniques resolve disorder in the pyrazolo[1,5-a]pyrazinone core?

  • Twinned Crystal Refinement : Apply the TWINABS algorithm for data correction.
  • Occupancy Refinement : Adjust site occupancies for disordered atoms (e.g., ester groups) using SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.